molecular formula C8H11F3O3 B2956163 Methyl (1S,3S)-3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxylate CAS No. 2580102-24-3

Methyl (1S,3S)-3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxylate

Cat. No.: B2956163
CAS No.: 2580102-24-3
M. Wt: 212.168
InChI Key: IVXUWTCBUSJEJT-FSPLSTOPSA-N
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Description

Methyl (1S,3S)-3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxylate is a chiral cyclopentane derivative featuring a trifluoromethyl group, a hydroxyl group at the 3-position, and a methyl ester at the 1-position. Its molecular formula is C₈H₁₁F₃O₃ (calculated molecular weight: 212.17 g/mol). The compound’s stereochemistry and functional groups make it a valuable intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting enzymes or receptors sensitive to fluorine substitution .

Properties

IUPAC Name

methyl (1S,3S)-3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3O3/c1-14-6(13)7(8(9,10)11)3-2-5(12)4-7/h5,12H,2-4H2,1H3/t5-,7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVXUWTCBUSJEJT-FSPLSTOPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC(C1)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@]1(CC[C@@H](C1)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (1S,3S)-3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of antidiabetic and antioxidant properties. This article explores its biological activity, synthesizing data from various studies to present a comprehensive overview.

  • Molecular Formula : C8H11F3O3
  • Molecular Weight : 212.168 g/mol
  • Purity : Typically 95%.

Biological Activity Overview

The compound exhibits promising biological activities, particularly in antidiabetic applications. Its trifluoromethyl group enhances lipophilicity and electron-withdrawing properties, which are beneficial for drug design.

Antidiabetic Activity

Recent studies have demonstrated the compound's effectiveness against several key enzymes involved in carbohydrate metabolism:

Enzyme IC50 (μM) % Inhibition at 500 μM
α-Glucosidase6.2883.13 ± 0.80
α-Amylase4.5878.85 ± 2.24
Protein Tyrosine Phosphatase 1B (PTP1B)0.9188.35 ± 0.89
DPPH (Antioxidant Assay)2.3692.23 ± 0.22

The compound showed significant inhibition of these enzymes, indicating its potential as a multi-target antidiabetic agent .

The mechanism behind the antidiabetic activity appears to involve molecular docking studies that suggest strong binding interactions with the active sites of the respective enzymes. The presence of hydroxyl and carbonyl functional groups enhances interaction with amino acid residues within enzyme active sites, promoting inhibition .

Case Studies and Research Findings

  • In Vitro Studies :
    • A study synthesized the compound and evaluated its effects on various antidiabetic targets, reporting IC50 values that indicate strong inhibitory effects on α-glucosidase and PTP1B, making it a candidate for further development as an antidiabetic drug .
    • The antioxidant activity was assessed using the DPPH assay, where the compound exhibited a high percentage of inhibition, suggesting potential protective effects against oxidative stress.
  • Comparative Analysis :
    • Compared to standard drugs like acarbose, the synthesized compound showed competitive inhibition profiles, which were statistically significant (p < 0.001) when assessed through ANOVA tests .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

The following compounds share the cyclopentane core but differ in substituents, influencing their physicochemical and spectroscopic properties:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
Methyl (1S,3S)-3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxylate (Target) -CF₃, -OH, -COOCH₃ C₈H₁₁F₃O₃ 212.17 Not reported
Methyl (1S,3S)-3-bromocyclopentane-1-carboxylate -Br, -COOCH₃ C₇H₁₁BrO₂ 207.07 Not reported
Methyl (1S,3S,4S)-3-hydroxy-4-(Boc-amino)cyclopentane-1-carboxylate -Boc-NH, -OH, -COOCH₃ C₁₂H₂₁NO₅ 259.30 71.2
Methyl (1S,3S)-3-(Boc-amino)-4-(difluoromethylenyl)cyclopentane-1-carboxylate -Boc-NH, -CF₂=CH, -COOCH₃ C₁₃H₂₀F₂N₂O₄ 306.31 Not reported

Key Observations :

  • Trifluoromethyl vs. Bromine : The target compound’s -CF₃ group enhances lipophilicity and electron-withdrawing effects compared to the bromine analog, which may favor nucleophilic substitution reactions in the latter .
  • Hydroxyl vs.
Analytical Data
Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) LCMS (m/z) HPLC Retention Time (min)
Target Compound -OH: ~2.5–5.0 (broad) -CF₃: ~120–125 (q) Not reported Not reported
Methyl (1S,3S)-3-(Boc-amino)-4-(CF₂=CH) analog 2.50 (m, CH₂) 39.52 (CF₂=CH) [M+H]+: 307.3 Not reported
Example from EP 4374877 Not reported Not reported 428 [M+H]+ 0.61 (SQD-FA05 method)

Key Observations :

  • The target compound’s hydroxyl proton is expected to appear as a broad peak in ¹H NMR (~2.5–5.0 ppm), while the trifluoromethyl group resonates as a quartet in ¹³C NMR (~120–125 ppm) due to coupling with fluorine .
  • LCMS and HPLC data (e.g., ) highlight the utility of high-resolution mass spectrometry and reverse-phase chromatography in characterizing these compounds.

Physicochemical Properties

  • Lipophilicity: The -CF₃ group increases logP compared to hydroxyl or amino analogs, enhancing membrane permeability in drug design.
  • Thermal Stability : Boc-protected derivatives (e.g., ) exhibit higher melting points (71.2°C) due to crystalline packing, whereas halogenated analogs (e.g., ) may have lower melting points.
  • Solubility: Hydroxyl and ester groups improve aqueous solubility relative to fully non-polar analogs.

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